molecular formula C15H21N3O3S B2938561 N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448033-96-2

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2938561
CAS No.: 1448033-96-2
M. Wt: 323.41
InChI Key: XBSDHORZIIHISA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be included .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and similar compounds have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit significant inhibitory activity against human carbonic anhydrase I and II isoenzymes, with inhibition constants in a specific range, highlighting their potential in medical applications related to diseases involving these enzymes (Kucukoglu et al., 2016); (Ozmen Ozgun et al., 2019).

Antitubercular and Antimicrobial Agents

The compound and its derivatives have been explored for their potential as antitubercular and antimicrobial agents. Some specific derivatives of pyrazole sulfonamides, synthesized for this purpose, have shown potent anti-tubercular nature as well as good inhibition zones against specific bacteria (Bollikolla et al., 2021).

Cytotoxicity and Anticancer Applications

Several studies have focused on the cytotoxicity of these compounds, particularly on tumor and non-tumor cell lines. Some derivatives have been found to exhibit promising cytotoxic activities against various human tumor cell lines, indicating potential applications in anticancer therapy (Duan et al., 2016).

Synthesis and Biological Evaluation

A considerable amount of research has been dedicated to the synthesis and biological evaluation of these compounds. This includes developing novel synthesis methods and evaluating their biological activities in various contexts, such as their use as cyclooxygenase-2 inhibitors (Penning et al., 1997).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity and safety of the compound. It includes information on handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve properties, or further studies to better understand the compound .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-9-14(19)13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSDHORZIIHISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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